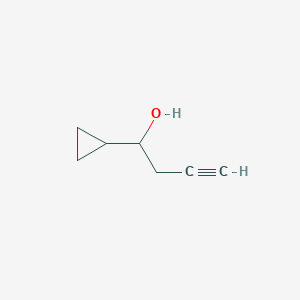

1-Cyclopropylbut-3-yn-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

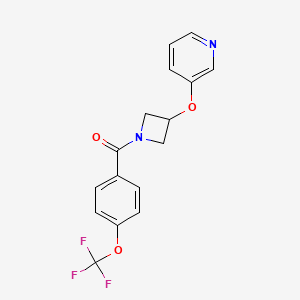

“1-Cyclopropylbut-3-yn-1-ol” is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.15 .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. Chemical reactions generally depend on the functional groups present in the molecule and the reaction conditions. For detailed information on the chemical reactions of this compound, a specialized chemical reference or database should be consulted .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 110.15 . For more detailed information on its physical and chemical properties, such as boiling point, melting point, solubility, and stability, a specialized chemical database or reference should be consulted .Scientific Research Applications

Synthesis and Structural Transformations

- Cycloisomerization Processes : 1-Cyclopropylbut-3-yn-1-ol has been used in Lewis Acid-catalyzed reactions to synthesize methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing its utility in the construction of complex cyclic structures (Yao & Shi, 2007).

- Formation of Heterocyclic Compounds : The compound serves as a precursor in the gold-catalyzed synthesis of 3-sulfonyl-1H-pyrroles, demonstrating its role in creating nitrogen-containing heterocycles (Teo, Rao, Koh, & Chan, 2013).

- Ytterbium(III) Triflate-Catalyzed Amination : Ytterbium(III) triflate has been utilized to catalyze the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols like this compound, yielding conjugated enynes, a class of organic compounds important in synthetic chemistry (Rao, Zhang, Sze, & Chan, 2009).

Catalysis and Reaction Mechanisms

- Copper-Catalyzed Cycloisomerizations : Research shows the use of copper catalysts in the cycloisomerization of compounds like this compound to produce complex tricyclic compounds, highlighting the role of copper in facilitating these transformations (Fehr, Farris, & Sommer, 2006).

- Platinum-Catalyzed Cycloisomerizations : The role of platinum chloride in catalyzing the cycloisomerization of similar substrates to yield keto derivatives has been studied, indicating the versatility of this compound in different catalytic environments (Harrak et al., 2004).

Synthetic Applications

- Merocyanine Dye Synthesis : It has been used in reactions leading to the creation of merocyanine dyes, showcasing its application in dye and pigment chemistry (Gabbutt, Hepworth, Heron, Partington, & Thomas, 2001).

- Formation of Aromatic Compounds : A study demonstrates the synthesis of cyclo-octatetraene derivatives from this compound, illustrating its utility in creating aromatic and cyclic structures (Chini, Palladino, & Santambrogio, 1967).

Molecular Complexity and Novel Reactions

- Generating Molecular Complexity : Research highlights its involvement in Lewis or Brønsted acid-mediated reactions with methylenecyclopropanes, leading to the formation of a variety of new compounds, emphasizing its role in complex molecular synthesis (Shi, Lu, Wei, & Shao, 2012).

- Au(III)-Catalyzed Ring Opening Reactions : Its use in Au(III)-catalyzed ring-opening reactions to produce (Z)-conjugated enynes further exemplifies its versatility in synthesizing diverse organic compounds (Xiao et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

1-cyclopropylbut-3-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h1,6-8H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGKDAXGWRRUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2849588.png)

![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849595.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2849601.png)

![ethyl 4-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2849606.png)